Ethyl 1-{[(3Z)-3-[(2-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate
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Overview
Description
Ethyl 1-{[(3Z)-3-[(2-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-{[(3Z)-3-[(2-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate involves multiple steps. The initial step typically includes the formation of the indole core, which can be achieved through various methods such as the Fischer indole synthesis or the Bartoli indole synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be meticulously controlled. The use of automated systems to monitor temperature, pressure, and reactant concentrations ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{[(3Z)-3-[(2-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different carboxylated or hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule .
Scientific Research Applications
Ethyl 1-{[(3Z)-3-[(2-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-{[(3Z)-3-[(2-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within the cell. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating certain pathways. This interaction can lead to various biological effects, which are the basis for its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Methyl 1-hydroxyindole-3-carboxylate: Another indole derivative with different functional groups.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: A compound with antiviral properties.
Uniqueness
What sets Ethyl 1-{[(3Z)-3-[(2-methylphenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C24H27N3O3 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
ethyl 1-[[3-(2-methylphenyl)imino-2-oxoindol-1-yl]methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C24H27N3O3/c1-3-30-24(29)18-12-14-26(15-13-18)16-27-21-11-7-5-9-19(21)22(23(27)28)25-20-10-6-4-8-17(20)2/h4-11,18H,3,12-16H2,1-2H3 |
InChI Key |
HWFPIQJYKRRXHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CN2C3=CC=CC=C3C(=NC4=CC=CC=C4C)C2=O |
Origin of Product |
United States |
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